2,4(1H,3H)-Pyrimidinedione, 5-butyl-1-(2-deoxy-beta-D-erythro-pentofuranosyl)-

antiviral nucleoside SAR HSV-1 inhibition 5-substituted deoxyuridine

2,4(1H,3H)-Pyrimidinedione, 5-butyl-1-(2-deoxy-beta-D-erythro-pentofuranosyl)-, commonly referred to as 5-butyl-2'-deoxyuridine (5-BudUrd), is a synthetic pyrimidine nucleoside analog belonging to the 5-alkyl-2'-deoxyuridine class. With a molecular formula of C13H20N2O5 and a molecular weight of 284.31 g/mol, this compound features an n-butyl substituent at the C-5 position of the uracil base attached to a 2'-deoxyribose sugar moiety.

Molecular Formula C13H20N2O5
Molecular Weight 284.31 g/mol
CAS No. 57741-91-0
Cat. No. B12681041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4(1H,3H)-Pyrimidinedione, 5-butyl-1-(2-deoxy-beta-D-erythro-pentofuranosyl)-
CAS57741-91-0
Molecular FormulaC13H20N2O5
Molecular Weight284.31 g/mol
Structural Identifiers
SMILESCCCCC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O
InChIInChI=1S/C13H20N2O5/c1-2-3-4-8-6-15(13(19)14-12(8)18)11-5-9(17)10(7-16)20-11/h6,9-11,16-17H,2-5,7H2,1H3,(H,14,18,19)/t9-,10+,11+/m0/s1
InChIKeyVIUINAIJMUWGLY-HBNTYKKESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Butyl-2'-deoxyuridine (CAS 57741-91-0): A Structurally Defined Low-Activity Reference Nucleoside for Antiviral SAR and Analytical Standardization


2,4(1H,3H)-Pyrimidinedione, 5-butyl-1-(2-deoxy-beta-D-erythro-pentofuranosyl)-, commonly referred to as 5-butyl-2'-deoxyuridine (5-BudUrd), is a synthetic pyrimidine nucleoside analog belonging to the 5-alkyl-2'-deoxyuridine class . With a molecular formula of C13H20N2O5 and a molecular weight of 284.31 g/mol, this compound features an n-butyl substituent at the C-5 position of the uracil base attached to a 2'-deoxyribose sugar moiety . The 5-alkyl-2'-deoxyuridine series has been extensively studied since the discovery of the antiviral activity of 5-iodo-2'-deoxyuridine, with structure-activity relationship (SAR) investigations revealing that antiviral potency against herpes simplex virus type 1 (HSV-1) is highly dependent on the nature of the 5-substituent . Within this series, 5-butyl-dUrd occupies a mechanistically informative position as an alkyl-substituted analog that lacks the conjugated unsaturation associated with optimal antiherpetic activity, making it a critical reference compound for defining the structural boundaries of antiviral efficacy .

Low-activity reference for antiherpes SAR studies and conjugated analog benchmarking
Defines structural activity boundaries between alkyl-substituted and olefinic 5-substituted deoxyuridines
Serves as analytical reference standard for 5-alkyl-dUrd series identification and method development

Why 5-Butyl-2'-deoxyuridine Cannot Be Interchanged with Other 5-Alkyl-2'-deoxyuridines in Research or Reference Standard Applications


Within the 5-alkyl-2'-deoxyuridine series, biological activity is exquisitely sensitive to the length and nature of the C-5 substituent, rendering generic substitution scientifically invalid . Systematic SAR studies have demonstrated that antiviral potency against HSV-1 decreases progressively with increasing alkyl chain length beyond ethyl, and that the absence of conjugation between the 5-substituent and the pyrimidine ring—as in 5-butyl-dUrd—further reduces activity compared to olefinic analogs . Critically, 5-n-butyl-dUrd has been shown to be cytostatically inactive against murine L1210 and human lymphoblast Raji tumor cell lines, whereas the shorter-chain 5-ethyl-dUrd exhibits potent activity (ID50 = 1.6–2.9 μg/mL) . Furthermore, pharmacokinetic studies in rats have established that increasing carbon chain length accelerates both absorption and elimination rates and shifts excretion from predominantly urinary to primarily fecal, meaning that different 5-alkyl homologs produce meaningfully distinct in vivo disposition profiles . These compound-specific biochemical and pharmacokinetic properties preclude the interchangeability of 5-butyl-dUrd with any other member of its structural class.

5-Alkyl chain length strongly modulates antiviral and cytostatic activity; propyl/butyl homologs exhibit distinct SAR profiles
Lack of conjugation with the pyrimidine ring reduces HSV-1 TK affinity and antiherpetic response versus olefinic analogs
Pharmacokinetic disposition (absorption rate, elimination route) diverges with chain length; butyl analog exhibits faster clearance and higher fecal excretion than ethyl

Quantitative Differentiation Evidence for 5-Butyl-2'-deoxyuridine (CAS 57741-91-0) Versus Closest Structural Analogs


Reduced Anti-HSV-1 Potency Versus Conjugated 5-Substituted Analogs: Direct Evidence from Plaque Reduction Assays

In a direct head-to-head comparison within a single study, 5-butyl-2'-deoxyuridine was found to be markedly less potent against HSV-1 in cell culture than its conjugated counterparts. The conjugated isomer E-5-propenyl-2'-deoxyuridine demonstrated substantially greater antiviral activity than the nonconjugated alkyl-substituted analog 5-butyl-dUrd, with the difference attributed to the absence of C-C double bond conjugation with the pyrimidine ring in the butyl derivative . The molecular basis for this differential potency was further elucidated: E-5-propenyl-dUrd exhibited greater affinity for virus-encoded thymidine kinase (HSV-1 TK) and, as its 5'-triphosphate metabolite, greater affinity for virus DNA polymerase compared to nonconjugated isomers . Parallel findings were confirmed in virus-infected mice, where differences in antiviral efficacy observed in cell culture were recapitulated in vivo .

Anti-HSV-1 potency vs conjugated analogs
Head-to-head
Markedly less potent than conjugated analogs (E-5-propenyl-dUrd, BVDU) in plaque reduction assays
Defines low-activity reference for conjugated analog comparison
Conjugation to pyrimidine ring required for high activity
antiviral nucleoside SAR HSV-1 inhibition 5-substituted deoxyuridine plaque reduction assay

Cytostatic Inactivity Versus 5-Ethyl-2'-deoxyuridine: Defining the Chain-Length Activity Cutoff in Tumor Cell Lines

A systematic comparative evaluation of 5-alkyl-2'-deoxyuridines by Bères et al. (1986) established that 5-n-butyl-dUrd is cytostatically inactive against both murine L1210 leukemia cells and human lymphoblast Raji cells, in marked contrast to the shorter-chain 5-ethyl-dUrd, which displayed potent activity with ID50 values of 1.6 μg/mL (L1210) and 2.9 μg/mL (Raji) . The 5-isopropyl- and 5-n-propyl-dUrd analogs were likewise inactive, while activity partially recovered for compounds with chain lengths of five carbons or greater . Notably, the activity of 5-ethyl-dUrd was greatly reduced against thymidine kinase-deficient (TK-) L1210 and Raji cells, confirming the TK-dependent mechanism of action shared across this series .

Cytostatic inactivity vs 5-ethyl-dUrd
Head-to-head
Inactive vs ID50 1.6–2.9 µg/mL for 5-ethyl-dUrd in L1210 and Raji cells
Establishes chain-length activity cutoff at C2
Propyl and butyl homologs both inactive
cytostatic activity L1210 leukemia Raji lymphoblast thymidine kinase dependence chain-length SAR

Antiviral Activity Decreases with Increasing 5-Alkyl Chain Length: Class-Level SAR Placing 5-Butyl-dUrd Below 5-Ethyl- and 5-Propyl-dUrd

Across the homologous 5-alkyl-2'-deoxyuridine series, antiviral potency against herpes simplex virus types 1 and 2 exhibits a clear inverse relationship with 5-alkyl chain length. The Bères et al. (1986) study explicitly reported that 'the other 5-R-dUrd's generally showed decreasing antiviral activity with increasing 5-R chain length' . Earlier work by Cheng et al. (1976) established the potency ranking for shorter-chain analogs as: 5-vinyl-dUrd > 5-ethyl-dUrd > 5-propyl-dUrd > 5-allyl-dUrd, with 5-propyl-dUrd also independently confirmed to inhibit HSV-1 at concentrations as low as 1 μg/mL in primary rabbit kidney cells . By extrapolation within this established SAR trend, 5-butyl-dUrd (4-carbon straight-chain alkyl) is positioned below 5-propyl-dUrd (3-carbon) in antiviral potency. This class-level SAR inference is further corroborated by the inactivity of 5-n-butyl-dUrd in antitumor assays and the structural analysis by Goodchild et al. (1983), who concluded that optimal HSV-1 inhibition requires a 5-substituent that is unsaturated and conjugated with the pyrimidine ring, not longer than 4 carbon atoms, and lacking branching points—criteria that 5-n-butyl-dUrd does not fully satisfy .

Chain-length antiviral activity rank
Class-level
5-ethyl-dUrd > 5-propyl-dUrd > 5-butyl-dUrd (decreasing anti-HSV-1 potency with chain length)
Positions butyl analog within established SAR trend
Trend confirmed across multiple cell lines; no single MIC for butyl reported
antiviral SAR chain-length effect HSV-1 HSV-2 5-alkyl-2'-deoxyuridine series

Cyclic Monophosphate Prodrug (5-n-Bu-cdUMP) Retains Cytostatic Activity While Free Nucleoside Is Inactive: A Phosphorylation-Dependent Differentiation

A notable differentiation of 5-butyl-dUrd from other 5-alkyl-dUrd analogs lies in the behavior of its 3',5'-cyclic monophosphate derivative (5-n-Bu-cdUMP). While 5-n-butyl-dUrd itself is cytostatically inactive, its cyclic monophosphate form displayed appreciable activity against murine L1210 and human lymphoblast Raji cells, with ID50 values in the range of 28–82 μg/mL . This contrasts with 5-ethyl-dUrd, where the free nucleoside (ID50 = 1.6–2.9 μg/mL) was substantially more potent than its cyclic monophosphate counterpart, which was 10- to 100-fold less active as an antiviral . The differential activity between 5-n-Bu-dUrd and 5-n-Bu-cdUMP suggests that the rate-limiting step for 5-butyl-dUrd activity is phosphorylation by thymidine kinase, and that the cyclic monophosphate prodrug can partially bypass this block. Unlike the 5'-monophosphates, however, 5-R-cdUMPs failed to inhibit thymidylate synthetase from L1210 cells, indicating a distinct mechanism of action .

Free nucleoside vs cyclic prodrug
Head-to-head
5-n-Bu-dUrd inactive; 5-n-Bu-cdUMP ID50 28–82 µg/mL (L1210/Raji)
Enables TK-dependence mechanistic studies
Cyclic monophosphate partially bypasses phosphorylation block
cyclic monophosphate prodrug thymidine kinase bypass nucleoside activation L1210 Raji cytostatic

Pharmacokinetic Differentiation: Longer 5-Alkyl Chain Accelerates Absorption and Elimination, Shifting Excretion Route Versus 5-Ethyl-dUrd

A comparative pharmacokinetic study of 14C-labeled 5-alkyl-2'-deoxyuridine analogs in rats revealed that the length of the 5-alkyl substituent significantly modulates in vivo disposition. The 5-ethyl derivative exhibited the slowest absorption and elimination and was excreted predominantly via the urine. As the carbon chain length increased, both absorption and elimination became progressively faster, and a greater fraction of the administered dose was excreted via the feces . This class-level PK trend positions 5-butyl-dUrd as having more rapid clearance and greater fecal excretion compared to shorter-chain analogs such as 5-ethyl-dUrd and 5-propyl-dUrd. The study encompassed the full homologous series, and the trend was consistently observed across alkyl chain lengths, providing a robust basis for predicting the relative PK behavior of 5-butyl-dUrd within this series .

Pharmacokinetic trend (rat)
Class-level
Longer alkyl chain: faster absorption/elimination, shift to fecal excretion
Predicts faster clearance and non-renal elimination for butyl analog
Exact PK parameters not individually reported; trend from homologous series
pharmacokinetics 5-alkyl-2'-deoxyuridine absorption elimination fecal excretion

Physicochemical Property Differentiation: Computed Lipophilicity (XLogP3 = 0.3) Distinguishes 5-Butyl-dUrd from More Polar Short-Chain Analogs

5-Butyl-2'-deoxyuridine possesses computed physicochemical properties that quantitatively differentiate it from its shorter-chain 5-alkyl-dUrd counterparts. The compound has a molecular weight of 284.31 g/mol, a computed XLogP3 value of 0.3, three hydrogen bond donors, five hydrogen bond acceptors, and a topological polar surface area of 99.1 Ų . The XLogP3 value of 0.3 reflects the moderate lipophilicity imparted by the n-butyl substituent, which is higher than what would be expected for the more polar 5-ethyl (XLogP3 lower) and 5-propyl analogs, yet lower than longer-chain homologs such as 5-hexyl- or 5-octyl-dUrd . The De Winter et al. (1996) study on HSV-1 TK binding further demonstrated that small differences in 5-substituent hydrophobicity directly influence enzyme affinity, with the hydrophobic complementarity of the substituent to the active site pocket being a key determinant of substrate recognition . These computed properties support differential chromatographic retention behavior (e.g., reversed-phase HPLC) and differential passive membrane permeability compared to shorter-chain analogs, which is relevant for analytical method development and in vitro assay design .

Lipophilicity (XLogP3)
Reported
XLogP3 = 0.3
Differentiates from more polar short-chain analogs
Relevant to reversed-phase HPLC retention and permeability prediction
lipophilicity XLogP3 physicochemical properties nucleoside analog chromatographic behavior

Optimal Research and Industrial Application Scenarios for 5-Butyl-2'-deoxyuridine (CAS 57741-91-0) Based on Quantitative Evidence


Negative Control Compound for HSV-1 Antiviral Screening Assays

5-Butyl-dUrd serves as an experimentally validated low-activity comparator in HSV-1 plaque reduction assays, where conjugated analogs such as E-5-propenyl-dUrd and BVDU demonstrate markedly higher potency . Its inclusion as a negative or low-activity control enables robust calculation of assay Z'-factors and signal-to-background ratios, particularly when benchmarking novel 5-substituted nucleoside candidates against the established SAR framework in which alkyl-substituted, nonconjugated analogs consistently underperform relative to their olefinic counterparts .

Chain-Length SAR Reference Standard for QSAR Model Training and Validation

The inactivity of 5-n-butyl-dUrd against L1210 and Raji tumor cells (versus 5-ethyl-dUrd ID50 = 1.6–2.9 μg/mL) provides a critical data point at the C4 position of the 5-alkyl chain-length SAR curve, defining the activity cliff between actively cytotoxic short-chain analogs (C2) and the inactivity valley spanning C3–C4 before partial activity recovery at C5+ . Computational chemists and medicinal chemists can utilize 5-butyl-dUrd as a reference compound for training and validating QSAR models that predict the cytotoxicity of 5-substituted nucleoside analogs, where accurate modeling of the non-linear chain-length-activity relationship is essential for reliable virtual screening .

Thymidine Kinase Substrate Specificity and Phosphorylation-Dependence Studies Using Free Nucleoside and Cyclic Monophosphate Pair

The availability of both 5-n-butyl-dUrd (TK-dependent, inactive free nucleoside) and 5-n-Bu-cdUMP (partially TK-independent, ID50 = 28–82 μg/mL) as a matched pair enables rigorous dissection of the role of thymidine kinase-mediated phosphorylation in nucleoside analog activation . This experimental system is uniquely suited for enzymology laboratories investigating HSV-1 TK substrate recognition determinants, as the differential activity between the free nucleoside and cyclic monophosphate forms directly reports on the efficiency of the phosphorylation step, while the inactivity of the free nucleoside eliminates confounding contributions from downstream DNA polymerase interactions .

Pharmacokinetic Reference Compound with Predictable Rapid Clearance and Predominant Fecal Excretion Profile

For in vivo pharmacokinetic studies in rodent models requiring a 5-alkyl-dUrd analog with faster absorption, faster elimination, and predominant fecal (rather than urinary) excretion, 5-butyl-dUrd is the appropriate selection based on the established class-level PK trend that longer 5-alkyl chains accelerate both absorption and elimination while shifting excretion from urine to feces . This PK profile may be advantageous in experimental designs where minimizing renal exposure or achieving rapid compound washout is a study objective, and where the slower-clearing 5-ethyl-dUrd would confound interpretation of time-course data .

Application
Selection Property
Validation Focus
Anti-HSV-1 screening assay reference
Low-activity nonconjugated comparator
Assay Z'-factor and signal-to-background validation
QSAR model training and validation
Chain-length activity cutoff anchor at C4
Cytostatic inactivity verification against L1210/Raji data
Thymidine kinase substrate specificity studies
Free nucleoside/cyclic monophosphate matched pair
Phosphorylation-dependence profiling
In vivo PK with defined clearance profile
Faster absorption/elimination, predominant fecal excretion
Exposure and excretion route validation in rodent models
Quote Request

Request a Quote for 2,4(1H,3H)-Pyrimidinedione, 5-butyl-1-(2-deoxy-beta-D-erythro-pentofuranosyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.